molecular formula C12H16F3N5 B11739048 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11739048
M. Wt: 287.28 g/mol
InChI Key: KLNJHBANYYDLEZ-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is a complex organic compound characterized by its unique structure, which includes two pyrazole rings substituted with methyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethyl-1H-pyrazole with a suitable alkyl halide, followed by the introduction of the trifluoromethyl group through nucleophilic substitution. The final step involves the formation of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methyl and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for binding studies and the investigation of biological activity.

Medicine

In medicinal chemistry, (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole: A simpler analog without the trifluoromethyl group.

    1-Methyl-5-(trifluoromethyl)-1H-pyrazole: Lacks the additional pyrazole ring and amine group.

    Pyrazole: The parent compound without any substitutions.

Uniqueness

(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its dual pyrazole rings and the presence of both methyl and trifluoromethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H16F3N5

Molecular Weight

287.28 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine

InChI

InChI=1S/C12H16F3N5/c1-8-9(7-19(2)17-8)5-16-6-10-4-11(12(13,14)15)20(3)18-10/h4,7,16H,5-6H2,1-3H3

InChI Key

KLNJHBANYYDLEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=NN(C(=C2)C(F)(F)F)C)C

Origin of Product

United States

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